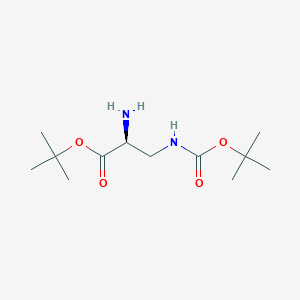
(S)-tert-Butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a chiral compound that plays a significant role in organic synthesis. It is often used as an intermediate in the preparation of various pharmaceuticals and biologically active molecules. The compound is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its stability and reactivity in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are usually mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including (S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities.
化学反応の分析
Types of Reactions
(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different isomers or derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol is often used for reduction reactions.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then undergo further functionalization.
科学的研究の応用
(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein synthesis.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate involves its role as a protecting group in organic synthesis. The Boc group provides stability to the amino group, preventing unwanted reactions during multi-step synthesis processes. Upon deprotection, the free amine can participate in various biochemical pathways and reactions .
類似化合物との比較
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc protecting group and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and organic chemistry.
Uniqueness
(S)-tert-Butyl2-amino-3-((tert-butoxycarbonyl)amino)propanoate is unique due to its specific chiral configuration and the presence of both tert-butyl and Boc groups. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
特性
分子式 |
C12H24N2O4 |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H24N2O4/c1-11(2,3)17-9(15)8(13)7-14-10(16)18-12(4,5)6/h8H,7,13H2,1-6H3,(H,14,16)/t8-/m0/s1 |
InChIキー |
UQKDYSQNOZGLGP-QMMMGPOBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OC(C)(C)C)N |
正規SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



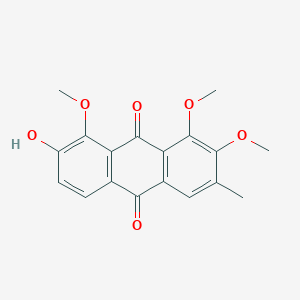

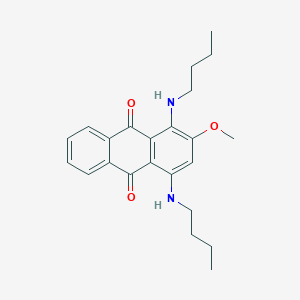
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
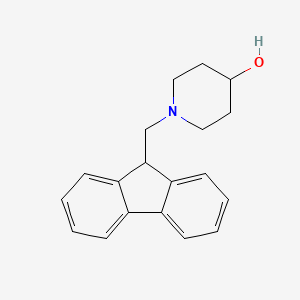
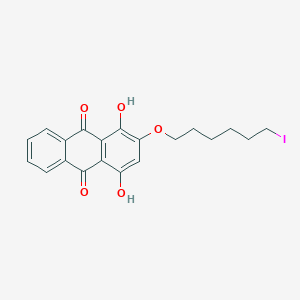
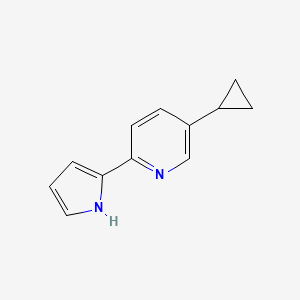
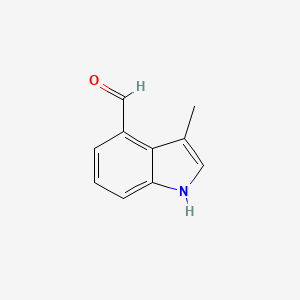
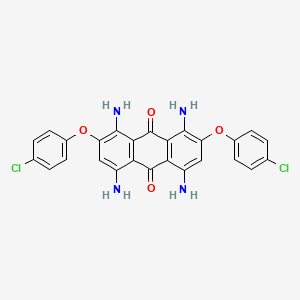
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
